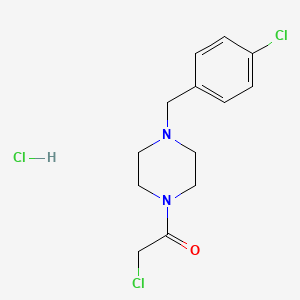

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

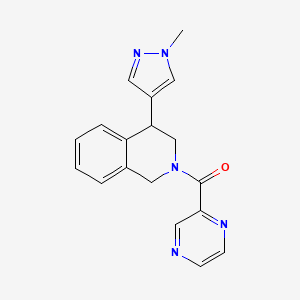

“1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The chlorobenzyl and chloroacetyl groups attached to the piperazine ring could potentially make this compound reactive and useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a piperazine ring substituted with a chloroacetyl group and a 4-chlorobenzyl group . The presence of the chlorine atoms and the potential for hydrogen bonding within the piperazine ring could have significant effects on the compound’s reactivity and physical properties .Chemical Reactions Analysis

As a chlorinated compound, “1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride” would likely undergo nucleophilic substitution reactions . The chloroacetyl group could potentially be replaced by various nucleophiles, leading to a wide range of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the chloroacetyl and chlorobenzyl groups . It’s likely to be a solid at room temperature, and its solubility would depend on the specific conditions .Wissenschaftliche Forschungsanwendungen

Overview of Arylpiperazine Derivatives

Recent years have seen several arylpiperazine derivatives reaching clinical application stages, primarily for treating depression, psychosis, or anxiety. These compounds, including notable examples like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. The variability in metabolite-to-parent drug ratios among individuals suggests individual variability in the expression and activity of CYP3A4 and CYP2D6. This underlines the pharmacological significance of arylpiperazine derivatives in therapeutic applications (Caccia, 2007).

Piperazine and Anti-mycobacterial Activity

Piperazine, a versatile medicinally important scaffold, plays a crucial role in the design of drugs against Mycobacterium tuberculosis (MTB). Numerous potent molecules containing piperazine have shown significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review of anti-mycobacterial compounds highlights the importance of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The presence of piperazine in a plethora of well-known drugs across various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents, highlights its significance. Modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules, showcasing the broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

DNA Binding and Piperazine Analogs

The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA with specificity for AT-rich sequences, exemplifies the chemical utility of piperazine derivatives. This and related compounds find applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the versatility of piperazine and its derivatives in biological applications (Issar & Kakkar, 2013).

Piperazine in Antidepressants

The presence of a piperazine substructure in most marketed antidepressants underscores its critical role in drug design, possibly due to its favorable CNS pharmacokinetic profile. Piperazine-based antidepressants exhibit specific binding conformations, highlighting its importance beyond merely enhancing CNS penetration. The ongoing development and synthesis of novel piperazine-based antidepressants, along with structure-activity relationship (SAR) studies, emphasize its central role in designing effective treatments for depression (Kumar et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTMCSSBDCUQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)

![5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2440920.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2440926.png)

![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)

![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)